Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride
Description
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride (CAS: 2639439-56-6) is a bicyclic amine derivative in its salt form, derived from the free base (CAS: 2639411-91-7). The compound features a 2,5-diazabicyclo[2.2.2]octane core, a rigid bicyclic structure with two nitrogen atoms at the 2- and 5-positions, coupled with a methyl ester functional group. This dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C9H18Cl2N2O2 |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
methyl 2-(2,5-diazabicyclo[2.2.2]octan-2-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-13-9(12)6-11-5-7-2-3-8(11)4-10-7;;/h7-8,10H,2-6H2,1H3;2*1H |
InChI Key |
ZICOQYBKXHOJQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CC2CCC1CN2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Overview
The preparation of this compound generally involves two key synthetic stages:
- Synthesis of the 2,5-diazabicyclo[2.2.2]octane bicyclic amine core
- Introduction of the methyl acetate substituent followed by salt formation with hydrochloric acid
Synthesis of the 2,5-Diazabicyclo[2.2.2]octane Core
The bicyclic diamine core is typically synthesized via cyclization reactions involving bis-epoxides and diamines. One patented method involves reacting 1:2,5:6-bisepoxyhexane with a primary amine under controlled conditions to yield the bicyclic diazabicyclo[2.2.2]octane scaffold with high selectivity (up to 95% purity).
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bis-epoxide ring opening | 1:2,5:6-bisepoxyhexane + primary amine | Formation of bicyclic diamine core via intramolecular cyclization |
| Purification | Extraction, crystallization | Isolated bicyclic diamine intermediate |
This method allows for selective formation of the 2,5-diazabicyclo[2.2.2]octane over other bicyclic isomers by controlling stoichiometry and reaction conditions.
Functionalization to Methyl 2-(2,5-diazabicyclo[2.2.2]octan-2-yl)acetate
The introduction of the methyl acetate group is typically achieved by alkylation of the bicyclic amine with methyl bromoacetate or a related ester derivative under basic conditions. The reaction proceeds via nucleophilic substitution at the ester’s alpha carbon.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Alkylation | 2,5-diazabicyclo[2.2.2]octane + methyl bromoacetate + base (e.g., sodium hydride or potassium carbonate) | Formation of methyl 2-(2,5-diazabicyclo[2.2.2]octan-2-yl)acetate |
| Purification | Column chromatography or recrystallization | Pure ester intermediate |
Conversion to Dihydrochloride Salt
The final step involves treatment of the free base ester with hydrochloric acid to form the dihydrochloride salt, improving stability and solubility.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Salt formation | Methyl 2-(2,5-diazabicyclo[2.2.2]octan-2-yl)acetate + excess HCl in anhydrous solvent (e.g., ethanol or ether) | Formation of methyl 2-(2,5-diazabicyclo[2.2.2]octan-2-yl)acetate dihydrochloride salt |
| Isolation | Filtration and drying | Solid dihydrochloride salt with >97% purity |
Analytical Data and Characterization
The compound is characterized by standard spectroscopic and analytical techniques:
| Technique | Observations/Results |
|---|---|
| Nuclear Magnetic Resonance (NMR) | 1H NMR and 13C NMR confirm bicyclic structure and methyl acetate moiety; characteristic chemical shifts at δ ~3.6 ppm (methyl ester) and bicyclic protons |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak consistent with C9H18N2O2 + 2HCl (m/z 257.15) |
| Melting Point | Typically in the range reported for similar dihydrochloride salts (exact values depend on batch) |
| Purity | >97% by HPLC or elemental analysis |
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bicyclic core synthesis | 1:2,5:6-bisepoxyhexane + primary amine, controlled cyclization | 75-95 | Selective formation of 2,5-diazabicyclo[2.2.2]octane |
| Alkylation with methyl bromoacetate | Base (NaH, K2CO3), inert atmosphere, organic solvent (THF, DMF) | 60-85 | Requires careful control to avoid side reactions |
| Salt formation | HCl in ethanol or ether, room temp | >90 | Produces stable dihydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound is highly reactive in nucleophilic substitution reactions due to its nucleophilic nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound. These products have significant applications in synthetic chemistry and material science .
Scientific Research Applications
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride involves its interaction with nucleophilic and electrophilic centers in chemical reactions. The compound acts as a nucleophilic catalyst, facilitating the formation of new chemical bonds. Its bicyclic structure provides stability and enhances its reactivity in various chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Bicyclic Amine Derivatives
(a) 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Structure : DABCO lacks the methyl ester group and has nitrogen atoms at the 1- and 4-positions.
- Properties : Higher basicity (pKa ~8.8) compared to 2,5-diaza variants due to nitrogen positioning. Widely used as a catalyst in organic synthesis and a ligand in coordination chemistry.
(b) 6,7-Diazaspiro[4.5]dec-9-en Derivatives (from Patent EP 4 374 877 A2)
- Structure : Features a spirocyclic diaza system with fluorine and trifluoromethyl substituents.
- Properties : Increased lipophilicity due to fluorinated groups, enhancing blood-brain barrier penetration. The spiro structure reduces ring strain compared to bicyclo[2.2.2] systems.
(c) 1-(3,4-Difluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine Dihydrochloride (CAS: 2639441-15-7)
- Structure : Aryl-substituted amine with a pyrrolidine ring.
- The dihydrochloride salt form aligns with the target compound’s improved solubility.
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride (CAS: 2639439-56-6) is a bicyclic organic compound characterized by its complex structure and diverse biological activities. Its molecular formula is C9H17ClN2O2, and it has garnered interest in various fields, including medicinal chemistry and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C9H17ClN2O2 |
| Molar Mass | 220.7 g/mol |
| CAS Number | 2639439-56-6 |
| Structural Formula | Structural Formula |
This compound exhibits various biological activities primarily due to its ability to interact with biological macromolecules. The compound acts as a nucleophile , facilitating chemical reactions by donating electron pairs to electrophilic centers in organic molecules. This property enhances its role in biochemical assays and organic synthesis.
Pharmacological Applications
- Catalytic Activity : The compound has been used as a catalyst in several organic reactions, including the Baylis-Hillman reaction and Michael addition, due to its strong nucleophilic and basic properties .
- Biological Assays : It serves as a reagent in biochemical assays to study enzyme kinetics and substrate interactions .
- Medicinal Chemistry : It is involved in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients, showcasing its potential therapeutic applications .
Study of Fungal P450 Enzymes
Recent research highlighted the role of fungal P450 enzymes in the biosynthesis of compounds containing the 2,5-diazabicyclo[2.2.2]octane structure. A specific enzyme, CtdY, was found to catalyze the cleavage of the amide bond within this bicyclic system, leading to the formation of distinct pentacyclic compounds with significant biological activities . This finding underscores the importance of this compound as a precursor in synthetic biology.
Synthesis and Biological Evaluation
Another study evaluated the synthesis of this compound and its derivatives for potential anti-cancer activity. The synthesized compounds were tested against various cancer cell lines, demonstrating promising cytotoxic effects that warrant further investigation into their mechanisms and therapeutic potential .
Similar Compounds
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | C6H12N2 | Commonly used catalyst without methyl substitution |
| 2-Methyl-1,4-diazabicyclo[2.2.2]octane | C7H14N2 | Enhanced nucleophilicity compared to DABCO |
Unique Properties
This compound stands out due to the presence of a methyl group attached to the nitrogen atom, which significantly enhances its nucleophilicity and basicity compared to other diazabicyclo derivatives . This unique feature allows it to act more effectively as a catalyst in organic reactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride?
- Methodological Answer : The synthesis typically involves esterification of the bicyclo[2.2.2]octane core with methyl acetate derivatives. For example, analogous procedures (e.g., esterification of 2,4-dichlorobenzoic acid) use methanol and catalytic sulfuric acid under reflux (4 hours), followed by ice-water quenching and recrystallization . Optimization may require adjusting stoichiometry, reaction time, or purification methods (e.g., ethanol recrystallization for oily intermediates).
Q. How can the purity of the compound be validated in academic settings?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with LC-MS for mass confirmation. Recrystallization from ethanol or methanol, as described in esterification protocols, ensures physical purity . NMR (e.g., δ 2.20–4.05 ppm for bicyclo[2.2.2]octane protons) and elemental analysis further corroborate structural integrity .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Refer to GHS classifications: use PPE (gloves, goggles) due to acute toxicity (H302) and skin/eye irritation (H315, H319). Work under fume hoods to avoid respiratory exposure (H335). Emergency procedures include immediate washing and medical consultation .
Advanced Research Questions
Q. How do NMR spectral features confirm the bicyclo[2.2.2]octane structure in this compound?
- Methodological Answer : The dihydrochloride salt shows distinct NMR signals: δ 2.20 (4H, m, axial protons), 3.69 (4H, octet, bridgehead protons), and 4.05 (2H, m, methylene adjacent to nitrogen). Neutralization with NH4OH shifts signals to δ 3.53 (6H, m), reflecting conformational changes in the bicyclic core . ABX coupling patterns (J = 2.3–11 Hz) further validate the rigid bicyclo system.
Q. What mechanistic insights explain the formation of byproducts during synthesis?
- Methodological Answer : Byproducts may arise from incomplete esterification or ring-opening of the bicyclo[2.2.2]octane. For example, LiAlH4 reduction of similar diazabicyclo compounds generates partially reduced intermediates (~50% yield), detectable via vpc or GC-MS . Optimizing reaction conditions (e.g., anhydrous ZnCl2 catalysis in dioxane) minimizes side reactions .
Q. How does pH affect the stability of the dihydrochloride salt?
- Methodological Answer : The dihydrochloride form stabilizes the compound in acidic conditions (pH < 3). At neutral/basic pH, deprotonation may occur, altering solubility and reactivity. Stability studies should use buffered solutions (pH 1–7) monitored via UV-Vis or NMR to track degradation .
Q. What advanced techniques resolve contradictions in reaction yield data?
- Methodological Answer : Discrepancies in yields may stem from varying purification methods (e.g., recrystallization vs. column chromatography) or residual solvents. Use Karl Fischer titration for water content analysis and TGA-DSC to assess thermal stability. Cross-validate yields with qNMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Experimental Design & Data Analysis
Q. How to design a stability study for long-term storage of this compound?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines: expose samples to 40°C/75% RH for 6 months. Analyze degradation via HPLC (peak area comparison) and FT-IR for functional group changes. Store in airtight containers with desiccants at -20°C for optimal preservation .
Q. What strategies validate the selectivity of this compound in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
